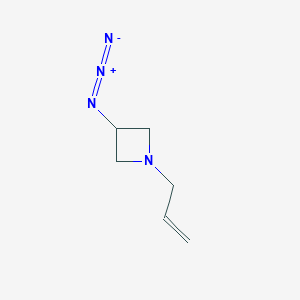
3-Azido-1-(4-(methylthio)benzyl)azetidine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “3-Azido-1-(4-(methylthio)benzyl)azetidine” were not found, azetidines in general can be synthesized through various methods, including the aza Paternò–Büchi reaction . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Azetidine derivatives, including those with azido groups, are used in synthetic chemistry for the development of structurally novel compounds. For example, the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes showcases the flexibility and stereoselective methods in preparing azetidine derivatives, highlighting their potential as versatile substrates for further functionalization (Ye, He, & Zhang, 2011).
Medicinal Chemistry Applications
- In medicinal chemistry, azetidine compounds are investigated for their biological activities, including their roles as intermediates in the synthesis of antibiotics and potential antiviral agents. The structural modification of azetidines, including azido substitutions, is part of the effort to enhance the therapeutic profiles of these compounds. For instance, studies on the synthesis of novel fused β-lactams via intramolecular 1,3-dipolar cycloadditions reveal the potential of azetidine derivatives in creating antibacterial agents, although specific activities depend on the structural configurations and substituent effects (Davies & Pearson, 1981).
Novel Synthetic Pathways
- Azetidines serve as key intermediates in novel synthetic pathways for producing a variety of structurally diverse compounds. For example, the synthesis of polyhydroxylated azetidine iminosugars from D-glucose demonstrates the utility of azetidine derivatives in accessing new types of iminosugars with potential glycosidase inhibitory activity, which is relevant for therapeutic applications (Lawande et al., 2015).
Mecanismo De Acción
Target of Action
Azetidines, a class of compounds to which 3-azido-1-(4-(methylthio)benzyl)azetidine belongs, are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Azetidines are known to exhibit unique reactivity due to their ring strain, which can be leveraged for bond functionalization . This suggests that 3-Azido-1-(4-(methylthio)benzyl)azetidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Azetidines are known to be valuable compounds in pharmaceutical and agrochemical research , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Given the unique reactivity of azetidines , it is plausible that 3-Azido-1-(4-(methylthio)benzyl)azetidine could induce significant molecular and cellular changes upon interaction with its targets.
Propiedades
IUPAC Name |
3-azido-1-[(4-methylsulfanylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQQJSKWYAZIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















